4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid
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Overview
Description
4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a 5-membered ring with two adjacent nitrogen atoms. The presence of bromo, methyl, and nitro substituents on the pyrazole ring indicates that this compound could have interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related brominated and nitro-substituted pyrazoles has been explored in several studies. For instance, trimeric silver(I) pyrazolates with bromo and nitro substituents have been synthesized by reacting the corresponding pyrazoles with silver(I) oxide, as described in the synthesis of {[3,5-(i-Pr)2,4-(Br)Pz]Ag}3 and {[3,5-(i-Pr)2,4-(NO2)Pz]Ag}3 . Additionally, the nitration of 4-bromopyrazoles in aqueous sulfuric acid has been shown to result in nitrodebromination, with N-alkyl-4-bromopyrazoles yielding products from nitration in the 3- and/or 5-positions . These studies provide insights into the reactivity of bromo and nitro groups on the pyrazole ring, which could be relevant for the synthesis of 4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazoles can be significantly influenced by the substituents attached to the ring. In the case of trimeric silver(I) pyrazolates, X-ray crystallography has been used to characterize the structure of compounds with isopropyl, bromo, and nitro substituents . Although the exact structure of 4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid is not provided, the techniques and findings from these studies could be applied to determine its molecular structure.
Chemical Reactions Analysis
The reactivity of bromo and nitro substituted pyrazoles has been studied, revealing that these compounds can undergo various chemical reactions. For example, 5-bromo-1-methyl-4-nitropyrazole can be converted to its amino counterpart using aqueous ammonia, while the amination of 4-bromo-1-methyl-5-nitropyrazole requires a copper catalyst . This suggests that the bromo and nitro groups on the pyrazole ring can participate in substitution reactions, which could be relevant for the chemical reactions of 4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary widely depending on their substituents. While the specific properties of 4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid are not detailed in the provided papers, the studies on similar compounds can offer some general insights. For instance, the presence of a nitro group typically contributes to the acidity of the compound, while the bromo substituent can make it more susceptible to nucleophilic substitution reactions . The physical properties such as melting point, solubility, and stability can be inferred based on the behavior of similar bromo and nitro-substituted pyrazoles.
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
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Synthesis of Energetic Compounds
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Intermediate in Medicine and Pesticide
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Continuous-Flow Synthesis
- A fully continuous-flow process has been introduced for the synthesis of 4-nitropyrazole .
- The process starts from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation .
- The final product, 4-nitropyrazole, is obtained with 96.9% yield, 99.3% purity, and 381 g/h productivity .
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Synthesis of Nitroazoles
- Various C- and N-nitroderivatives of five-membered azoles – pyrazoles, imidazoles, 1,2,3-triazoles, 1,2,4-triazoles, oxazoles, oxadiazoles, isoxazoles, thiazoles, thiadiazoles, isothiazoles, selenazoles, and tetrazoles – are synthesized and critically discussed .
- The nitration reactions with such nitrating agents as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate are reported .
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Energetic Compounds
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Preparation of 1,4’-Bipyrazoles
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Preparation of Solid Hexacoordinate Complexes
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Synthesis of 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Safety And Hazards
The safety data sheet for a similar compound, “4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, H315, H319, H332, and H335, which correspond to hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .
properties
IUPAC Name |
4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVAFLWTYAMIKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361328 |
Source
|
Record name | 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |
CAS RN |
84547-91-1 |
Source
|
Record name | 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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